PEG24-SATA (S-acetyl-PEG24-NHS ester)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

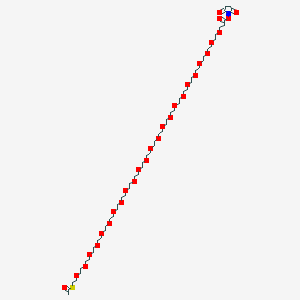

PEG24-SATA (S-acetyl-PEG24-NHS ester) is a hydrophilic, water-soluble thiolation and crosslinking reagent. It is a version of the widely popular thiolation reagent N-succinimidyl-S-acetylthioacetate (SATA), with an amphiphilic, discrete polyethylene glycol (PEG) spacer that imparts water solubility to the molecule . This compound is used to thiolate or crosslink biomolecules through straightforward and easy reactions .

Preparation Methods

PEG24-SATA is synthesized by incorporating a PEG spacer between the acetyl-protected thiol and the N-hydroxysuccinimidyl (NHS) ester The reaction conditions typically require a dry, water-miscible organic solvent to dissolve SATA before use . Industrial production methods involve the use of hydroxylamine hydrochloride to remove the acetyl protecting group, exposing the sulfhydryl moiety for further reactions .

Chemical Reactions Analysis

PEG24-SATA undergoes several types of chemical reactions, including:

Thiolation: The process of adding a sulfhydryl group to a molecule.

Substitution: The acetyl protecting group can be removed using hydroxylamine hydrochloride, exposing the sulfhydryl moiety for further reactions.

Common reagents used in these reactions include hydroxylamine hydrochloride, maleimides, and bromoacetamides . The major products formed from these reactions are thiolated or crosslinked biomolecules .

Scientific Research Applications

PEG24-SATA has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PEG24-SATA involves the thiolation and crosslinking of biomolecules. The acetyl-protected thiol is separated from the NHS ester by the PEG spacer, which adds water solubility and hydrodynamic volume to the molecule . The NHS ester reacts with available amines on target molecules, while the removal of the acetyl protecting group exposes the sulfhydryl moiety for further reactions . This allows for the formation of stable thiol-reactive crosslinks with target molecules .

Comparison with Similar Compounds

PEG24-SATA is unique due to its water solubility and the presence of a PEG spacer, which reduces aggregation and precipitation of proteins . Similar compounds include:

SATA (N-succinimidyl-S-acetylthioacetate): A hydrophobic thiolation reagent that requires dissolution in a dry, water-miscible organic solvent before use.

m-PEG24-NHS ester: A PEGylation reagent used for similar applications but lacks the acetyl-protected thiol group.

Azido-PEG24-NHS ester: Contains an azide group and is used for copper-catalyzed azide-alkyne cycloaddition reactions.

PEG24-SATA stands out due to its hydrophilic nature and ease of use in aqueous solutions, making it a versatile and valuable reagent in various scientific and industrial applications .

Properties

Molecular Formula |

C57H107NO29S |

|---|---|

Molecular Weight |

1302.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C57H107NO29S/c1-54(59)88-53-52-86-51-50-85-49-48-84-47-46-83-45-44-82-43-42-81-41-40-80-39-38-79-37-36-78-35-34-77-33-32-76-31-30-75-29-28-74-27-26-73-25-24-72-23-22-71-21-20-70-19-18-69-17-16-68-15-14-67-13-12-66-11-10-65-9-8-64-7-6-63-5-4-57(62)87-58-55(60)2-3-56(58)61/h2-53H2,1H3 |

InChI Key |

WFVYELGXWGCQMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.